molecular formula C19H20BrN3O3S B3618808 5-bromo-2-methoxy-N-({[2-(4-morpholinyl)phenyl]amino}carbonothioyl)benzamide

5-bromo-2-methoxy-N-({[2-(4-morpholinyl)phenyl]amino}carbonothioyl)benzamide

Cat. No. B3618808
M. Wt: 450.4 g/mol
InChI Key: HSBFMTGGADVIAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-bromo-2-methoxy-N-({[2-(4-morpholinyl)phenyl]amino}carbonothioyl)benzamide, also known as BMTB, is a chemical compound that has been extensively studied for its potential therapeutic applications. BMTB is a member of the benzamide class of compounds, which have been shown to possess a wide range of biological activities.

Mechanism of Action

The mechanism of action of 5-bromo-2-methoxy-N-({[2-(4-morpholinyl)phenyl]amino}carbonothioyl)benzamide is not fully understood, but it is believed to involve the inhibition of several key enzymes and signaling pathways that are involved in cancer cell growth and survival. This compound has been shown to inhibit the activity of the enzyme carbonic anhydrase IX, which is overexpressed in many types of cancer cells. This compound has also been shown to inhibit the activation of several key signaling pathways, including the PI3K/Akt/mTOR pathway and the NF-κB pathway.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including the inhibition of cancer cell growth, the induction of apoptosis (programmed cell death), and the inhibition of angiogenesis (the formation of new blood vessels). This compound has also been shown to have anti-inflammatory and neuroprotective effects, which make it a potential candidate for the treatment of neurological disorders such as Alzheimer's disease.

Advantages and Limitations for Lab Experiments

5-bromo-2-methoxy-N-({[2-(4-morpholinyl)phenyl]amino}carbonothioyl)benzamide has several advantages for use in lab experiments. It is a small molecule that can be easily synthesized and purified. It has been shown to have potent anti-cancer activity in vitro and in vivo, making it a promising candidate for the development of new cancer therapies. However, there are also some limitations to the use of this compound in lab experiments. It has low solubility in water, which can make it difficult to use in certain assays. It also has limited stability in aqueous solutions, which can make it difficult to store and handle.

Future Directions

There are several future directions for the study of 5-bromo-2-methoxy-N-({[2-(4-morpholinyl)phenyl]amino}carbonothioyl)benzamide. One potential direction is the development of new cancer therapies based on this compound. This compound has been shown to have potent anti-cancer activity, and further studies are needed to determine its efficacy in clinical trials. Another potential direction is the study of this compound's anti-inflammatory and neuroprotective effects, which may lead to the development of new therapies for neurological disorders such as Alzheimer's disease. Finally, further studies are needed to fully understand the mechanism of action of this compound, which may lead to the discovery of new targets for cancer therapy.

Scientific Research Applications

5-bromo-2-methoxy-N-({[2-(4-morpholinyl)phenyl]amino}carbonothioyl)benzamide has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for the development of new cancer therapies. This compound has also been shown to have anti-inflammatory and neuroprotective effects, which make it a potential candidate for the treatment of neurological disorders such as Alzheimer's disease.

properties

IUPAC Name

5-bromo-2-methoxy-N-[(2-morpholin-4-ylphenyl)carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20BrN3O3S/c1-25-17-7-6-13(20)12-14(17)18(24)22-19(27)21-15-4-2-3-5-16(15)23-8-10-26-11-9-23/h2-7,12H,8-11H2,1H3,(H2,21,22,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSBFMTGGADVIAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)C(=O)NC(=S)NC2=CC=CC=C2N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20BrN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-bromo-2-methoxy-N-({[2-(4-morpholinyl)phenyl]amino}carbonothioyl)benzamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
5-bromo-2-methoxy-N-({[2-(4-morpholinyl)phenyl]amino}carbonothioyl)benzamide
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
5-bromo-2-methoxy-N-({[2-(4-morpholinyl)phenyl]amino}carbonothioyl)benzamide
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
5-bromo-2-methoxy-N-({[2-(4-morpholinyl)phenyl]amino}carbonothioyl)benzamide
Reactant of Route 5
Reactant of Route 5
5-bromo-2-methoxy-N-({[2-(4-morpholinyl)phenyl]amino}carbonothioyl)benzamide
Reactant of Route 6
Reactant of Route 6
5-bromo-2-methoxy-N-({[2-(4-morpholinyl)phenyl]amino}carbonothioyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.